Product packaging for Ethyl 2-bromo-5-cyanobenzoate(Cat. No.:CAS No. 1261585-44-7)

Ethyl 2-bromo-5-cyanobenzoate

Cat. No.: B596762
CAS No.: 1261585-44-7
M. Wt: 254.083
InChI Key: LPZYUQDSUQFAOZ-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate in Aromatic Chemistry

The significance of Ethyl 2-bromo-5-cyanobenzoate lies in the differential reactivity of its functional groups, which can be addressed selectively under various reaction conditions. The bromine atom is particularly amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 2-position of the benzene (B151609) ring.

The cyano group, a versatile functional handle, can be transformed into various other functionalities. ebsco.com It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or utilized in the construction of nitrogen-containing heterocyclic rings. ebsco.com The ethyl ester group can undergo hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, other esters, or serve as a directing group in certain reactions. This multi-functionality makes this compound a highly valuable building block for creating complex aromatic compounds.

Overview of its Position in Chemical Transformations and Derivatization Strategies

This compound is strategically positioned for a multitude of chemical transformations and derivatization strategies. The bromine atom is a prime site for reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings, enabling the introduction of aryl, alkynyl, vinyl, and amino groups, respectively.

The cyano group can participate in cycloaddition reactions and can be used to construct fused heterocyclic systems. For instance, it can react with various dinucleophiles to form pyrimidine (B1678525), pyridine, or other nitrogen-containing rings. sciepub.com The ester group can be selectively hydrolyzed, often under basic or acidic conditions, to provide a carboxylic acid functionality that can be further modified without affecting the other reactive sites.

This orthogonal reactivity allows for a stepwise and controlled derivatization of the aromatic ring, providing access to a wide range of polysubstituted aromatic compounds that would be challenging to synthesize through other routes.

Scope of Current Academic Research Trajectories Focused on the Compound

Current academic research involving this compound and its derivatives is primarily focused on its application in the synthesis of novel heterocyclic compounds with potential biological activity. Researchers are exploring its use as a precursor for the synthesis of complex molecules that can serve as scaffolds in drug discovery. The development of new and more efficient synthetic methodologies that utilize this intermediate is also an active area of investigation. This includes the exploration of novel catalytic systems for cross-coupling reactions and the development of one-pot multi-component reactions involving this versatile building block. The inherent reactivity of the molecule also makes it a subject of interest in the study of reaction mechanisms and the development of new synthetic strategies in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO2 B596762 Ethyl 2-bromo-5-cyanobenzoate CAS No. 1261585-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-5-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-2-14-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZYUQDSUQFAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743734
Record name Ethyl 2-bromo-5-cyanobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261585-44-7
Record name Benzoic acid, 2-bromo-5-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261585-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-bromo-5-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 2 Bromo 5 Cyanobenzoate

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of ethyl 2-bromo-5-cyanobenzoate often proceeds through a multi-step sequence, carefully orchestrating the introduction of each functional group to achieve the desired substitution pattern.

Esterification Reactions for Carboxylic Acid Precursors

A common starting point for the synthesis of this compound is the corresponding carboxylic acid, 2-bromo-5-cyanobenzoic acid. lookchem.comnih.gov This precursor can be efficiently converted to the ethyl ester through Fischer esterification. This reaction typically involves heating the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid, under reflux conditions.

Alternatively, if starting from a different benzoic acid derivative, the esterification can be performed at various stages of the synthesis. For instance, 3-cyanobenzoic acid can be esterified to ethyl 3-cyanobenzoate before subsequent halogenation. nih.gov

Table 1: Representative Esterification Conditions

Starting Material Reagents Conditions Product
2-bromo-5-cyanobenzoic acid Ethanol, Sulfuric Acid (catalytic) Reflux This compound
3-cyanobenzoic acid Ethanol, Sulfuric Acid (catalytic) Reflux Ethyl 3-cyanobenzoate

Halogenation Strategies for Benzoic Acid Derivatives

The introduction of the bromine atom at the 2-position is a critical step. This is typically achieved through electrophilic aromatic substitution. When starting with ethyl 3-cyanobenzoate, direct bromination can be challenging due to the directing effects of the existing substituents. The cyano and ester groups are meta-directing, making the desired ortho-bromination less favorable.

A more effective strategy involves starting with a precursor that facilitates the desired regioselectivity. For example, bromination of a substrate with an activating group ortho to the desired position can direct the bromine to the correct location. Subsequent modification of this activating group can then lead to the target molecule.

Cyanation Approaches for Halogenated Benzoate (B1203000) Precursors

The introduction of the cyano group is another key transformation. This can be accomplished through various methods, with transition metal-catalyzed reactions being particularly prominent.

Palladium-catalyzed cyanation is a powerful and widely used method for the synthesis of aryl nitriles from aryl halides. nih.govresearchgate.net This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. A common precursor for this step would be ethyl 2,5-dibromobenzoate.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a cyanide species and subsequent reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. researchgate.net A variety of cyanide sources can be employed, including zinc cyanide (Zn(CN)₂), potassium ferrocyanide (K₄[Fe(CN)₆]), and acetone (B3395972) cyanohydrin. organic-chemistry.orgorganic-chemistry.orgresearchgate.net The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding catalyst deactivation by the cyanide ions. nih.govresearchgate.net

Table 2: Examples of Palladium-Catalyzed Cyanation Conditions

Aryl Halide Cyanide Source Catalyst System Solvent Temperature Yield
Aryl Bromide Zn(CN)₂ Pd/C, dppf DMAC 110 °C Up to 98% organic-chemistry.org
Aryl Bromide K₄[Fe(CN)₆] Pd(OAc)₂ (ligand-free) DMAC 120 °C 83-96% organic-chemistry.org
Aryl Chloride K₄[Fe(CN)₆] Pd precatalyst, phosphine ligand Dioxane/Water ≤ 100 °C Excellent nih.gov

While palladium catalysis is prevalent, other transition metals like nickel have also been successfully employed for the cyanation of aryl halides. organic-chemistry.orgacs.org Nickel catalysts can offer a cost-effective alternative and may exhibit different reactivity profiles. For instance, a nickel-catalyzed reductive coupling using 2-methyl-2-phenylmalononitrile (B13686465) (MPMN) as a non-toxic cyanide source has been developed. organic-chemistry.org

Furthermore, electrophilic cyanating reagents have emerged as valuable alternatives to traditional nucleophilic cyanide sources. rsc.orgrsc.org These reagents can offer improved reactivity and selectivity under milder conditions.

Advanced and Optimized Synthetic Protocols

Modern synthetic chemistry focuses on developing more efficient, scalable, and environmentally benign processes. In the context of this compound synthesis, this includes the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which simplifies product purification and catalyst recycling. organic-chemistry.org The development of ligand-free catalytic systems also contributes to process simplification and cost reduction. organic-chemistry.org

Optimization of reaction parameters, such as solvent, temperature, and catalyst loading, is crucial for maximizing yield and minimizing side reactions. For instance, the use of biphasic aqueous conditions has been shown to overcome the insolubility of certain cyanide sources like K₄[Fe(CN)₆] in organic solvents, enhancing reaction efficiency. acs.org

Continuous Flow Chemistry Applications in Synthesis Optimization

Continuous flow chemistry has emerged as a powerful tool for the optimization of chemical syntheses, offering enhanced safety, efficiency, and scalability. uniba.it The application of continuous flow processing to the synthesis of this compound, by analogy to similar transformations, can address many of the drawbacks of batch production. lookchem.comuni-muenchen.de

In a continuous flow setup, reagents are pumped through a network of tubes and reactors where mixing and reaction occur. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction outcomes. For the synthesis of this compound, a key step that can be significantly improved is the Sandmeyer reaction. The in-situ generation and immediate consumption of the diazonium salt in a flow reactor can mitigate the risks associated with its accumulation in batch processes.

Research on the synthesis of a closely related compound, isopropyl 2-bromo-5-cyanobenzoate, has demonstrated the successful application of continuous flow-flash chemistry. lookchem.com This approach involves extremely fast reactions in a microreactor, which can be extrapolated to the synthesis of the ethyl ester. The Br/Li exchange reaction on the bromo-cyanobenzoate, a critical step in some synthetic routes, can be performed with high efficiency and selectivity in a continuous flow system. uniba.itlookchem.com

The benefits of employing continuous flow for the synthesis of this compound are summarized in the table below, based on expected improvements over traditional batch methods.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis (Projected)
Reaction Time Several hours to daysMinutes
Yield Moderate to goodHigh to excellent
Safety Handling of unstable intermediatesIn-situ generation and consumption of hazardous species
Scalability Difficult and non-linearStraightforward by operating for longer durations
Process Control LimitedPrecise control over temperature, pressure, and stoichiometry

Microreactor Technology for Enhanced Reaction Efficiency

Microreactors, a key component of many continuous flow systems, offer a significant enhancement in reaction efficiency due to their high surface-area-to-volume ratio. kyoto-u.ac.jpgoogle.com This characteristic facilitates rapid heat and mass transfer, leading to more uniform reaction conditions and the suppression of side reactions. uniba.it

For the synthesis of this compound, microreactors can be particularly advantageous for highly exothermic or fast reactions. The bromination and cyanation steps, if performed separately, or the Sandmeyer reaction itself, can be conducted with superior control in a microreactor. The precise mixing of reagents in the microfluidic channels ensures that the reaction proceeds efficiently, often leading to higher yields and purities of the final product. kyoto-u.ac.jpgoogle.com

The use of microreactors also allows for the safe handling of hazardous reagents and intermediates. For instance, the use of organometallic reagents, which can be involved in alternative synthetic routes to introduce the cyano or bromo groups, is made safer in a microreactor due to the small reaction volumes and enhanced temperature control. uniba.it

A comparative analysis of key reaction parameters in batch versus microreactor synthesis for a representative step (e.g., Sandmeyer reaction) is presented below.

FeatureBatch ReactorMicroreactor
Heat Transfer Inefficient, potential for hotspotsHighly efficient, uniform temperature profile
Mass Transfer Diffusion-limited, inefficient mixingRapid, efficient mixing
Reaction Control Difficult to control preciselyExcellent control over reaction parameters
By-product Formation Higher potential for side reactionsMinimized due to controlled conditions
Throughput High per batch, but slow overallHigh throughput via parallelization (scaling out)

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. nih.govkoreascience.kr In the synthesis of this compound, several aspects can be optimized to align with these principles.

Atom Economy: The choice of synthetic route plays a significant role in atom economy. A well-designed synthesis will maximize the incorporation of atoms from the starting materials into the final product. While the Sandmeyer reaction traditionally has a lower atom economy due to the use of stoichiometric reagents, modern catalytic approaches can improve this.

Use of Safer Solvents: Traditional organic synthesis often relies on hazardous solvents. Green chemistry encourages the use of safer alternatives. For the esterification step, using an excess of ethanol as both a reagent and a solvent can be a greener choice than employing a separate, potentially more hazardous, organic solvent. masterorganicchemistry.com Research into solvent-free reactions or the use of greener solvents like ionic liquids or deep eutectic solvents is an active area of investigation. uniba.it

Catalysis: The use of catalytic amounts of reagents is a cornerstone of green chemistry. In the synthesis of this compound, developing catalytic versions of the bromination and cyanation steps would be a significant advancement over stoichiometric methods. For example, palladium-catalyzed cyanation reactions are known and could be adapted.

The following table summarizes the application of green chemistry principles to the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis
Prevention of Waste Optimization of reactions to minimize by-products.
Atom Economy Designing synthetic routes that maximize the incorporation of starting materials into the product.
Less Hazardous Chemical Syntheses Avoiding the use of toxic reagents and solvents.
Designing Safer Chemicals The target molecule itself is a building block; its downstream applications should be considered.
Safer Solvents and Auxiliaries Utilizing greener solvents like ethanol or exploring solvent-free conditions.
Design for Energy Efficiency Employing continuous flow, microreactors, or microwave irradiation to reduce energy consumption.
Use of Renewable Feedstocks Exploring bio-based sources for starting materials where possible.
Reduce Derivatives Avoiding unnecessary protection and deprotection steps, which can be facilitated by the selectivity of flow chemistry. uniba.it
Catalysis Using catalytic reagents in place of stoichiometric ones.
Design for Degradation Not directly applicable to the synthesis itself, but to the lifecycle of the final products.
Real-time Analysis for Pollution Prevention In-line monitoring in continuous flow systems allows for immediate detection of issues, preventing waste.
Inherently Safer Chemistry for Accident Prevention The use of microreactors and flow chemistry minimizes the risks associated with hazardous substances and reactions. uniba.it

Reactivity and Mechanistic Analysis of Transformations Involving Ethyl 2 Bromo 5 Cyanobenzoate

Electrophilic and Nucleophilic Substitution Reactions at the Aromatic Core

The reactivity of the benzene (B151609) ring in ethyl 2-bromo-5-cyanobenzoate towards substitution reactions is governed by the electronic effects of its substituents. The bromo (-Br) and cyano (-CN) groups are electron-withdrawing and deactivating towards electrophilic aromatic substitution. Conversely, these electron-withdrawing groups, particularly the cyano group, can activate the ring for nucleophilic aromatic substitution (SNAr).

In electrophilic aromatic substitution, the deactivating nature of the bromo and cyano groups makes the aromatic ring less nucleophilic. The directing effects of the substituents would guide incoming electrophiles to specific positions. However, due to the deactivation, forcing conditions are often required for such reactions to proceed.

Conversely, the strong electron-withdrawing character of the cyano group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. In nucleophilic aromatic substitution, a nucleophile can replace the bromine atom. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the electron-withdrawing cyano group.

Cross-Coupling Reactions and Functionalization

The bromine atom on the aromatic ring of this compound serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating aryl-aryl bonds by coupling an organoboron compound with an aryl halide. mdpi.com In the case of this compound, the bromo substituent readily participates in the catalytic cycle. The reaction is typically catalyzed by a palladium(0) complex and requires a base. google.com

The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. mdpi.com The choice of ligand on the palladium catalyst is crucial and can influence reaction efficiency, especially with sterically demanding substrates. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Halide Boronic Acid/Ester Catalyst System Base Solvent Product Yield
This compound Phenylboronic acid Pd(OAc)₂ / PPh₃ K₂CO₃ Toluene/H₂O Ethyl 5-cyano-2-phenylbenzoate Good
2-Bromo-1,3,5-trimethylbenzene Isopropylboronic acid Pd(OAc)₂ / AntPhos K₃PO₄ Xylenes n-Propyl substituted arene 82% rsc.org

This table presents illustrative examples of Suzuki-Miyaura reactions. Specific yields for this compound would require experimental data not publicly available.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the synthesis of anilines and their derivatives. wikipedia.org this compound can be effectively coupled with a variety of primary and secondary amines using this methodology.

The catalytic cycle is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org The development of specialized phosphine (B1218219) ligands has been instrumental in expanding the scope and efficiency of this reaction. wikipedia.org

Table 2: Illustrative Buchwald-Hartwig Amination Conditions

Aryl Halide Amine Catalyst System Base Solvent Product
This compound Morpholine Pd₂(dba)₃ / BINAP NaOt-Bu Toluene Ethyl 5-cyano-2-(morpholin-4-yl)benzoate

This table provides a general representation of the Buchwald-Hartwig amination. Specific conditions and yields for this compound would depend on the specific amine and reaction optimization.

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. walisongo.ac.idmdpi.com this compound can be coupled with various terminal alkynes to introduce an alkynyl moiety onto the aromatic ring.

The reaction is valued for its mild conditions and tolerance of a wide range of functional groups. walisongo.ac.id It has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials. mdpi.comrsc.org

Table 3: General Sonogashira Coupling Reaction

Aryl Halide Terminal Alkyne Catalyst System Base Solvent Product
This compound Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF Ethyl 5-cyano-2-(phenylethynyl)benzoate

This table illustrates a typical Sonogashira coupling. The specific outcome for this compound would be determined by the chosen alkyne and reaction conditions.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, the bromine atom of this compound can participate in other transition metal-catalyzed transformations. These include but are not limited to Negishi coupling (using organozinc reagents), Stille coupling (using organotin reagents), and Heck coupling (with alkenes). google.comuni-muenchen.de Each of these reactions offers a unique avenue for functionalizing the aromatic ring, further highlighting the versatility of this compound as a synthetic building block. For instance, Negishi cross-coupling reactions have been reported to be catalyzed by copper, iron, and cobalt derivatives in addition to the more common palladium and nickel catalysts. uni-muenchen.de

Organometallic Reactivity and Metal-Halogen Exchange

The carbon-bromine bond in this compound can undergo metal-halogen exchange, a fundamental reaction in organometallic chemistry. uni-muenchen.de This process typically involves treatment with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), to generate a highly reactive aryllithium intermediate. uniba.it

The resulting organolithium species is a potent nucleophile and can be reacted with a wide array of electrophiles to introduce various functional groups. For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. This method provides a powerful alternative to cross-coupling reactions for C-C bond formation. The generation and use of these highly reactive organometallic intermediates often require low temperatures to prevent side reactions. uniba.it Continuous flow microreactor technology has emerged as a valuable tool for managing the high reactivity and thermal instability of these intermediates, allowing for rapid and efficient reactions. uniba.itresearchgate.net For instance, the Br-Li exchange on isopropyl 2-bromo-5-cyanobenzoate has been shown to occur within 0.1 seconds at -50 °C in a continuous flow system. uniba.it

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
Ethyl 5-cyano-2-phenylbenzoate
Phenylboronic acid
2-Bromo-1,3,5-trimethylbenzene
Isopropylboronic acid
AntPhos
2-Bromo-5-methoxy-1,3-dimethylbenzene
Cyclohexylboronic acid
2-Cyclohexyl-5-methoxy-1,3-dimethylbenzene
Ethyl 5-cyano-2-(morpholin-4-yl)benzoate
Morpholine
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)
NaOt-Bu (Sodium tert-butoxide)
Ethyl 5-cyano-2-(phenylethynyl)benzoate
Phenylacetylene
Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
CuI (Copper(I) iodide)
Et₃N (Triethylamine)
2-Methyl-3-butyn-2-ol
n-Butyllithium
sec-Butyllithium

Lithium-Halogen Exchange Reactions and Subsequent Quenching

The bromine atom at the 2-position of this compound is susceptible to lithium-halogen exchange, a powerful tool for the formation of functionalized aryl lithium reagents. This reaction typically involves treating the bromo compound with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate the corresponding aryllithium species. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the 2-position.

A notable application of this methodology is the synthesis of 5-cyano-2-formylbenzoic acid, a valuable precursor for more complex molecules. In a study by Fukuda and Kawamoto, the closely related isopropyl 2-bromo-5-cyanobenzoate underwent a bromine-lithium exchange reaction. google.comuniba.it This transformation was achieved using a continuous flow system, which allowed for the rapid generation of the highly reactive aryllithium intermediate at -50 °C. The researchers reported that the bromine-lithium exchange occurred within a remarkably short residence time of 0.1 seconds under these conditions. google.comuniba.it The resulting aryllithium species was then immediately quenched with a formylating agent to yield the desired 2-formyl derivative. This example highlights the efficiency and control that flow chemistry can offer for handling reactive intermediates derived from compounds like this compound.

The general mechanism for lithium-halogen exchange is believed to proceed through an "ate" complex, where the organolithium reagent coordinates to the halogen atom. harvard.edu This is followed by the transfer of the alkyl group from the lithium reagent and the formation of the new organolithium species and an alkyl halide byproduct. The reaction is typically very fast, often outcompeting other potential side reactions if carried out at sufficiently low temperatures. harvard.edu

Table 1: Representative Lithium-Halogen Exchange and Quenching

Starting MaterialReagentsProductReaction ConditionsReference
Isopropyl 2-bromo-5-cyanobenzoate1. n-BuLi 2. Formylating agentIsopropyl 2-formyl-5-cyanobenzoateContinuous flow, -50 °C, 0.1 s residence time google.comuniba.it

Grignard Reagent Formation and Reactivity

The formation of a Grignard reagent from this compound presents a synthetic challenge due to the presence of the electrophilic ester and cyano groups. A Grignard reagent, once formed, is a potent nucleophile and could readily react with the ester or cyano functionalities of another molecule of the starting material, leading to a complex mixture of products.

While specific examples of the successful formation and subsequent reaction of a Grignard reagent from this compound are not readily found in the literature, the general principles of Grignard reagent formation and reactivity can be considered. The formation of a Grignard reagent involves the reaction of an organohalide with magnesium metal in an etheral solvent. d-nb.info The reactivity of the resulting Grignard reagent with various functional groups is well-established. For instance, Grignard reagents add to esters to form tertiary alcohols and to nitriles to generate ketones after hydrolysis.

Given the intramolecular reactivity, any attempt to form a Grignard reagent from this compound would likely require highly specialized conditions, such as the use of highly activated magnesium (Rieke magnesium) at very low temperatures, to favor the formation of the organometallic species over intermolecular reactions. Alternatively, protection of the ester and cyano groups could be a viable strategy, although this would add extra steps to the synthetic sequence.

Cyclization and Annulation Reactions Leading to Polycyclic Systems

This compound is a valuable precursor for the synthesis of a variety of polycyclic systems, particularly nitrogen-containing heterocycles. The bromo and cyano groups can participate in a range of cyclization and annulation reactions, often catalyzed by transition metals.

One important class of polycyclic compounds that can be synthesized from precursors like this compound are quinazolines and their derivatives. orientjchem.orgresearchgate.netnih.govmdpi.com These compounds are of significant interest due to their diverse biological activities. nih.govmdpi.com The synthesis of quinazolines often involves the reaction of a 2-aminobenzonitrile (B23959) derivative with a suitable coupling partner. While direct use of this compound in this context is not explicitly detailed, it can be envisioned that substitution of the bromine atom with an amino group would provide a key intermediate for subsequent cyclization reactions.

Another important class of polycyclic compounds that can be accessed from similar starting materials are isoindolinones. google.comgoogle.com The synthesis of isoindolinones can be achieved through the cyclization of o-cyanobenzoic acid esters with primary amines. google.com This suggests a potential pathway where the cyano group of this compound acts as a precursor to the isoindolinone ring system.

Palladium-catalyzed annulation reactions of alkynes with aryl halides are another powerful method for constructing polycyclic frameworks. uni-muenchen.denih.govpku.edu.cncore.ac.uk These reactions typically involve the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by insertion of the alkyne and subsequent reductive elimination or other cyclization pathways. The presence of both a bromo and a cyano group on this compound offers multiple possibilities for designing such cascade reactions to build complex polycyclic structures.

Table 2: Potential Polycyclic Systems from this compound Derivatives

Starting Material DerivativeReaction TypeResulting Polycyclic SystemPotential Reagents and Conditions
Ethyl 2-amino-5-cyanobenzoateIntramolecular cyclizationQuinazoline derivativeAcid or base catalysis, heating
This compoundCyclization with a primary amineIsoindolinone derivativeAcid catalysis, heating
This compoundPalladium-catalyzed annulation with an alkyneSubstituted polycyclePd catalyst, ligand, base, heat

Radical Chemistry Pathways Initiated by the Compound

The carbon-bromine bond in this compound can be homolytically cleaved to generate an aryl radical, which can then participate in a variety of radical-mediated transformations. This radical generation can be initiated by various methods, including photochemically or through the use of radical initiators.

While specific studies on the radical chemistry of this compound are not extensively documented, the general reactivity of aryl bromides in radical reactions is well-known. For instance, photoredox catalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. chinesechemsoc.orgrsc.orgunipd.it In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can reduce the aryl halide to generate the aryl radical. This radical can then engage in various reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction.

Another established method for generating aryl radicals is through the use of tin hydrides, such as tributyltin hydride, in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The tin radical abstracts the bromine atom to form the aryl radical, which can then undergo intramolecular cyclization if a suitable radical acceptor is present in the molecule. Although this method is effective, the toxicity of organotin compounds has led to the development of alternative, more environmentally friendly methods.

Given the structure of this compound, it is conceivable that an aryl radical generated at the 2-position could undergo intramolecular cyclization onto the cyano group, although this would lead to a strained four-membered ring system. A more likely scenario would involve intermolecular radical reactions or the use of derivatives where a longer tether is present to facilitate intramolecular cyclization to form larger, more stable ring systems.

Mechanistic Investigations and Elucidation of Reaction Pathways

Identification and Characterization of Reaction Intermediates

Reactions involving ethyl 2-bromo-5-cyanobenzoate, particularly transition metal-catalyzed cross-coupling reactions, proceed through a series of reactive intermediates. The identification and characterization of these transient species are paramount to elucidating the reaction mechanism.

In palladium-catalyzed reactions such as the Suzuki-Miyaura and Stille couplings, the catalytic cycle is initiated by the formation of a coordinatively unsaturated Pd(0) species, typically represented as Pd(0)L₂, where L is a ligand. This active catalyst then undergoes oxidative addition with this compound. The initial product of this step is often a cis-complex, cis-[Pd(Ar)(Br)L₂] (where Ar is the 2-ethoxycarbonyl-4-cyanophenyl group), which may rapidly isomerize to the more stable trans-isomer. uwindsor.ca While these intermediates are often too short-lived for direct observation under catalytic conditions, their existence is supported by stoichiometric studies and computational analysis on related aryl halide systems.

In nickel-catalyzed cyanation reactions, the mechanistic pathway can involve different nickel oxidation states. The active catalyst is typically a Ni(0) species, which is generated in situ from a Ni(II) precatalyst by a reducing agent. mdpi.com This Ni(0) species undergoes oxidative addition with the aryl bromide to form an Ar-Ni(II)-Br intermediate. Subsequent steps can involve reduction to a Ni(I) species, which is proposed to be a key intermediate in some catalytic cycles before reductive elimination to yield the nitrile product. mdpi.com The involvement of these intermediates is often inferred from control experiments and kinetic studies. For instance, the observation that the direct use of a Ni(0) catalyst can be less effective than the in situ reduction of a Ni(II) salt suggests a complex activation process and the potential involvement of different nickel species in the catalytic cycle. mdpi.com

Radical intermediates have also been proposed in certain transformations. For example, in some nickel-catalyzed reactions, single-electron transfer (SET) processes can lead to the formation of aryl radical species. The detection of such radicals can be attempted through radical clock experiments or trapping studies, although direct evidence for this compound itself is not extensively documented.

Transition State Analysis and Energy Profiles

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for analyzing transition states and mapping the energy profiles of complex reaction mechanisms. For reactions involving this compound, DFT studies on analogous systems provide significant insights into the energetics of the key steps.

The Stille reaction, for example, has been the subject of detailed DFT analysis. unipi.it The transmetalation step, where the organic group is transferred from the organotin reagent to the palladium center, is often the rate-determining step. uwindsor.ca Calculations have revealed that this step can proceed through different transition state geometries, either cyclic or open. unipi.it The energy barrier for this step can be significantly lowered by nucleophilic assistance at the tin atom, for instance by a solvent molecule. unipi.it The presence of electron-withdrawing groups on the aryl halide, such as the cyano and ester groups in this compound, can influence the electronic properties of the palladium center and thereby affect the energy of the transition state.

Similarly, for the Suzuki-Miyaura reaction, DFT studies have been used to investigate the oxidative addition and reductive elimination steps. nih.gov The oxidative addition of aryl halides to Pd(0) can proceed through different mechanisms, such as a concerted three-centered transition state or a more polar Sₙ2-type pathway, depending on the solvent and substrate. chemrxiv.org For an electron-poor substrate like this compound, the electronic effects on the transition state energies of these competing pathways are a critical area of investigation.

The following table, derived from DFT studies on a model Stille reaction, illustrates the relative energies of different transition states, highlighting the stabilizing effect of nucleophilic assistance.

Transition State Type Description Relative Energy (kcal/mol)
CyclicTransfer of the organic group through a four-membered ring without external assistance.High
OpenDissociative pathway where a ligand detaches before the organic group transfer.Moderate
Nucleophile-AssistedA nucleophile (e.g., solvent) coordinates to the tin atom, facilitating the organic group transfer.Low
Table 1: Illustrative relative energies of transition states in a model Stille reaction transmetalation step. The data is generalized from findings in related systems. unipi.it

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders with respect to reactants, catalysts, and other additives. This information is crucial for formulating a rate law and supporting or refuting a proposed mechanism.

While specific kinetic data for reactions of this compound are not widely published, studies on similar nickel-catalyzed cyanation reactions of aryl halides offer valuable insights. mdpi.comresearchgate.net For example, monitoring the reaction progress over time can reveal the presence of an induction period, which may correspond to the time required to generate the active catalytic species. mdpi.comresearchgate.net

A typical kinetic analysis would involve a series of experiments where the initial concentration of one component (e.g., the nickel catalyst, the aryl bromide, or the cyanide source) is varied while the others are kept constant. The initial rate of the reaction is then measured for each experiment. This allows for the determination of the reaction order for each component. For instance, a first-order dependence on the nickel catalyst concentration is often observed in cross-coupling reactions. mdpi.comresearchgate.net

The following table presents hypothetical kinetic data for a nickel-catalyzed cyanation of an aryl bromide, illustrating how reaction orders are determined.

Experiment [Aryl Bromide] (M) [Ni Catalyst] (M) [Cyanide Source] (M) Initial Rate (M/s)
10.10.010.21.0 x 10⁻⁵
20.20.010.22.0 x 10⁻⁵
30.10.020.22.0 x 10⁻⁵
40.10.010.41.0 x 10⁻⁵
Table 2: Illustrative kinetic data for a generic nickel-catalyzed cyanation reaction. This data suggests a first-order dependence on the aryl bromide and the nickel catalyst, and a zero-order dependence on the cyanide source under these conditions.

Such studies on systems analogous to this compound indicate that the rate-determining step can vary depending on the specific reaction conditions, ligands, and substrates used.

Solvent Effects on Reaction Mechanism and Selectivity

The choice of solvent can have a profound impact on the mechanism, rate, and selectivity of a reaction. whiterose.ac.uk In transition metal-catalyzed cross-coupling reactions, the solvent can influence the stability of intermediates, the solubility of reagents, and can even participate directly in the catalytic cycle. researchgate.net

For reactions involving polar intermediates or transition states, polar solvents are generally favored. For example, the oxidative addition of an aryl halide to a Pd(0) center can proceed via a polar, Sₙ2-type transition state, which would be stabilized by polar solvents. chemrxiv.org This can lead to faster reaction rates and, in some cases, altered selectivity. chemrxiv.org In contrast, less polar solvents may favor a concerted, non-polar oxidative addition pathway. whiterose.ac.uk

The solvent can also act as a ligand, coordinating to the metal center and influencing its reactivity. In some cases, solvent molecules can provide nucleophilic assistance, for example, by coordinating to the organotin reagent in a Stille coupling, thereby lowering the activation energy of the transmetalation step. unipi.it

Solvent Dielectric Constant (ε) General Effect on a Model Suzuki Coupling
Toluene2.4Often used, good for dissolving organic substrates, less effective for ionic species.
Tetrahydrofuran (THF)7.6Good coordinating solvent, can stabilize catalytic intermediates. whiterose.ac.uk
Acetonitrile37.5Polar aprotic, can favor pathways with polar transition states. whiterose.ac.uk
N,N-Dimethylformamide (DMF)36.7Highly polar aprotic, can stabilize charged intermediates and transition states. researchgate.net
Table 3: Properties of common solvents and their general effects on palladium-catalyzed cross-coupling reactions.

For this compound, with its polar cyano and ester groups, the choice of solvent is critical for ensuring adequate solubility of the starting material and influencing the reaction pathway.

Ligand Effects in Catalytic Transformations

Ligands play a central role in homogeneous catalysis, modulating the steric and electronic properties of the metal center. In reactions of this compound, the choice of ligand can dramatically affect the catalytic activity, stability, and selectivity.

The electronic properties of the ligand influence the electron density at the metal center. Electron-donating ligands can increase the rate of oxidative addition but may slow down reductive elimination. Conversely, electron-withdrawing ligands can facilitate reductive elimination. For a substrate like this compound, which contains electron-withdrawing groups, the electronic balance of the ligand is a key parameter for optimization.

The steric bulk of the ligand is also crucial. Bulky ligands can promote the formation of low-coordinate, highly reactive catalytic species by favoring ligand dissociation. They can also influence the regioselectivity of a reaction by sterically directing the approach of the substrate to the metal center. The "bite angle" of bidentate phosphine (B1218219) ligands is a well-studied parameter that affects the geometry and reactivity of the catalytic complex. uwindsor.ca

In nickel-catalyzed cyanation, the ligand can influence the relative rates of the elementary steps in the catalytic cycle and help to prevent catalyst deactivation. For example, certain JosiPhos ligands have been shown to be effective in the nickel-catalyzed cyanation of aryl halides. acs.org Similarly, in palladium-catalyzed couplings, ligands like XPhos and SPhos are often employed to facilitate the reaction of challenging substrates. nih.gov

Ligand Type Key Feature Influence on Catalysis
Monodentate Phosphines (e.g., PPh₃)Basic, sterically defined.Can be effective but may require higher catalyst loadings.
Bidentate Phosphines (e.g., dppf)Defined bite angle.Can enhance catalyst stability and influence selectivity.
Buchwald-type Ligands (e.g., XPhos)Bulky and electron-rich.Highly effective for challenging cross-couplings, including those with electron-poor aryl halides. nih.gov
N-Heterocyclic Carbenes (NHCs)Strong σ-donors.Form stable complexes, often showing high catalytic activity. rsc.org
Table 4: Common ligand types and their general influence on cross-coupling reactions.

The systematic investigation of these ligand effects is essential for developing efficient and selective synthetic methods for the transformation of this compound.

Computational and Theoretical Studies of Ethyl 2 Bromo 5 Cyanobenzoate and Its Reactivity

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Interactions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are critical for predicting how a molecule will react.

For Ethyl 2-bromo-5-cyanobenzoate, the HOMO is expected to be located primarily on the aromatic π-system, with contributions from the lone pairs of the bromine and ester oxygen atoms. The LUMO is anticipated to be distributed over the aromatic ring and the strongly electron-withdrawing cyano group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net The electron-withdrawing groups on the benzene (B151609) ring are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzene.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Note: Values are representative for this class of molecule and serve as an illustrative example.)

PropertyValue (eV)Description
HOMO Energy~ -7.5 eVIndicates energy required to remove an electron; site of electrophilic attack.
LUMO Energy~ -1.8 eVIndicates energy released when an electron is added; site of nucleophilic attack.
HOMO-LUMO Gap~ 5.7 eVCorrelates with chemical stability and resistance to electronic excitation.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting the sites of both electrophilic and nucleophilic attack, as well as non-covalent interactions. nih.gov

In an MEP map of this compound:

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group. researchgate.net

Positive Regions (Blue): These electron-poor areas are susceptible to nucleophilic attack. They are typically found around the hydrogen atoms.

σ-hole: A region of positive electrostatic potential can form on the outermost portion of the bromine atom along the C-Br bond axis. This "σ-hole" makes the bromine atom a potential halogen bond donor, allowing it to interact favorably with nucleophiles or Lewis bases. iucr.orgresearchgate.net This interaction is crucial for understanding crystal packing and certain reaction mechanisms.

Table 3: Predicted Molecular Electrostatic Potential (MEP) Features (Note: This table summarizes the expected qualitative features of an MEP map.)

Molecular RegionPredicted Electrostatic PotentialImplied Reactivity
Cyano Nitrogen AtomStrongly NegativeSite for electrophiles, protonation, H-bond acceptor
Carbonyl Oxygen AtomNegativeSite for electrophiles, protonation, H-bond acceptor
Aromatic Ring FaceSlightly Negative (π-system)Interaction with electrophiles, π-stacking
Bromine Atom (σ-hole)PositiveHalogen bonding site, interaction with nucleophiles
Aromatic HydrogensSlightly PositiveWeak H-bond donor

Spectroscopic Property Prediction and Correlation with Experimental Data (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which aids in the interpretation of experimental data and structural confirmation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable way to calculate the nuclear magnetic shielding tensors, which are then converted to chemical shifts (δ). By calculating the ¹H and ¹³C NMR spectra, one can assign experimental peaks and confirm the substitution pattern on the aromatic ring.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. These theoretical frequencies often have a systematic error, so they are typically scaled by a known factor to provide a predicted spectrum that closely matches experimental IR data. This helps in identifying characteristic peaks, such as the C≡N and C=O stretching vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. This allows for the prediction of the absorption wavelengths (λ_max) in a UV-Vis spectrum, providing insight into the electronic structure of the molecule.

Table 4: Correlation of Predicted and Experimental Spectroscopic Data (Note: Predicted values are representative examples derived from DFT calculations. Experimental ranges are typical for the given functional groups.)

SpectroscopyFunctional GroupPredicted Value (DFT)Typical Experimental Range
IRCyano (C≡N) Stretch~2235 cm⁻¹2220-2260 cm⁻¹
IREster (C=O) Stretch~1725 cm⁻¹1735-1750 cm⁻¹
¹³C NMRCyano Carbon (C≡N)~117 ppm115-120 ppm
¹³C NMRCarbonyl Carbon (C=O)~164 ppm160-170 ppm
¹³C NMRBromo-substituted Carbon (C-Br)~119 ppm110-125 ppm
UV-Visπ → π* Transition~245 nm, ~290 nm~240-300 nm

Reaction Pathway Modeling and Simulation of Mechanistic Steps

Theoretical chemistry is instrumental in mapping out the entire energy landscape of a chemical reaction. By modeling the reactants, transition states, intermediates, and products, chemists can understand reaction mechanisms in detail and predict reactivity.

For this compound, a key reaction is Nucleophilic Aromatic Substitution (SNAr), where the bromide is displaced by a nucleophile. Computational modeling of this reaction would involve:

Locating the Transition State (TS): Identifying the highest energy point along the reaction coordinate. For an SNAr reaction, this would involve the formation of the C-nucleophile bond and the breaking of the C-Br bond.

Calculating Activation Energy (ΔG‡): The energy difference between the reactants and the transition state determines the reaction rate.

Identifying Intermediates: In a classical SNAr mechanism, a stable intermediate known as a Meisenheimer complex is formed. DFT calculations can confirm its stability and structure. researchgate.net

Studies on the closely related 2-bromobenzonitrile (B47965) have shown that such SNAr reactions can be modeled in detail using DFT, including the effects of different solvents and the role of ion pairing with the nucleophile. researchgate.net This approach allows for the rational selection of reaction conditions to optimize yield and selectivity. Other reactions, such as palladium-catalyzed cross-couplings, can also be modeled to understand the catalytic cycle. acs.org

Table 5: Hypothetical SNAr Reaction Pathway Analysis (Reaction: this compound + Nu⁻ → Ethyl 5-cyano-2-nucleophilobenzoate + Br⁻)

Reaction StepSpeciesComputational GoalPredicted Energetic Feature
1. Nucleophilic AttackTransition State 1 (TS1)Locate TS structure; calculate activation barrierHigh energy barrier (rate-determining step)
2. Intermediate FormationMeisenheimer ComplexOptimize geometry; confirm stabilityLocal energy minimum
3. Leaving Group DepartureTransition State 2 (TS2)Locate TS structure; calculate barrierLower energy barrier than TS1
4. Product FormationProductsCalculate overall reaction energy (ΔErxn)Thermodynamically favorable (exergonic)

Synthetic Utility As a Strategic Building Block for Advanced Organic Scaffolds

Precursor Role in the Construction of Complex Benzoate (B1203000) Derivatives

The inherent reactivity of the functional groups in ethyl 2-bromo-5-cyanobenzoate makes it an excellent starting material for synthesizing more elaborate benzoate structures. The bromo substituent, in particular, is a key handle for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions.

For instance, analogous to other aryl bromides, the bromine atom on this compound can participate in Suzuki-Miyaura coupling reactions. evitachem.com This allows for the introduction of a wide variety of aryl or vinyl groups at the 2-position, leading to the formation of complex biaryl compounds which are common motifs in pharmaceuticals and functional materials. evitachem.com Similarly, other palladium-catalyzed reactions like Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to introduce diverse substituents.

Beyond cross-coupling, the other functional groups offer pathways for derivatization. The ethyl ester can be hydrolyzed under acidic or basic conditions to yield 2-bromo-5-cyanobenzoic acid. vulcanchem.combldpharm.com This carboxylic acid is a versatile intermediate itself, ready for conversion into amides, other esters, or acid chlorides. The cyano group can also be a site for transformation. For example, it can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride, or hydrolyzed to a carboxylic acid group under harsh conditions, further expanding the diversity of accessible benzoate derivatives. vulcanchem.com

Table 1: Potential Derivatization Reactions of this compound

Reactive Site Reaction Type Reagents & Conditions Product Type
Bromo Group Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base 2-Aryl-5-cyanobenzoate
Bromo Group Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base 2-Alkynyl-5-cyanobenzoate
Bromo Group Buchwald-Hartwig Amination Amine, Pd catalyst, Base 2-Amino-5-cyanobenzoate
Ester Group Hydrolysis NaOH (aq) or H₂SO₄ (aq), Heat 2-Bromo-5-cyanobenzoic acid

Applications in Multi-Step Synthesis of Diverse Polyfunctional Molecules

The true value of this compound as a building block is demonstrated in its application in multi-step syntheses, where each functional group can be addressed sequentially to build molecular complexity. youtube.com The ability to perform selective transformations is crucial for the efficient construction of polyfunctional target molecules.

In a typical multi-step sequence, the bromo group might be utilized first in a cross-coupling reaction to establish a key carbon-carbon bond, forming the core scaffold of the target molecule. conicet.gov.ar Following this, the cyano group could be elaborated. For example, its reduction to an amine would introduce a basic center or a point for amide bond formation. Alternatively, the ester group could be hydrolyzed to the carboxylic acid, which could then be coupled with an amine or alcohol. researchgate.net This strategic, step-wise manipulation of the different functionalities allows chemists to navigate complex synthetic pathways efficiently.

The synthesis of inhibitors of cyclin-dependent kinases, for instance, often involves building complex heterocyclic structures attached to a substituted phenyl ring. google.com A starting material like this compound provides the necessary handles—a site for coupling (the bromo group) and a group that can be converted into another key functional group (the cyano group)—to construct such molecules. google.com Its use in the synthesis of indole (B1671886) alkaloids and other bioactive natural products is also conceivable, where its functionalities can be used to form key rings or append side chains through radical cascade reactions or other advanced synthetic methods. aablocks.com

Derivatization for Precursors to Functional Materials

The derivatization of this compound is a key strategy for creating precursors to advanced functional materials. The rigid aromatic core combined with its polar functional groups can be exploited to synthesize polymers and specialty chemicals with enhanced properties. evitachem.comvulcanchem.com

Derivatives of this benzoate can be incorporated into polymer chains as monomers. For example, after conversion of the bromo group to a vinyl group (via Stille or Suzuki coupling) and the ester to a carboxylic acid, the resulting molecule could be polymerized to create polyesters or polyamides. The presence of the cyano group would enhance the thermal stability and mechanical properties of the resulting polymer, making it suitable for high-performance coatings or specialty plastics. vulcanchem.com

Furthermore, the cyano and bromo functionalities are precursors for creating molecules with interesting electronic and photophysical properties. For instance, the 2-bromo-5-cyanobenzoic acid, obtained from hydrolysis, can be a building block for the synthesis of 1,3,4-oxadiazoles. nih.gov These heterocyclic compounds are known for their electron-transporting properties and are often used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. The strategic placement of the bromo and cyano groups allows for fine-tuning of the electronic properties of the final material.

Table 2: Functional Material Precursors from this compound Derivatives

Derivative Target Material Class Potential Application Relevant Transformation
2-Aryl-5-cyanobenzoates Liquid Crystals Display technologies Suzuki Coupling
Poly(amide/ester)s High-Performance Polymers Coatings, Films Hydrolysis, Amidation/Esterification

Development of Novel Heterocyclic Systems Incorporating the Benzoate Moiety

This compound is an excellent substrate for the synthesis of novel heterocyclic systems where the benzoate moiety is fused or directly attached to the newly formed ring. The cyano group is a particularly versatile functionality for constructing nitrogen-containing heterocycles. researchgate.net

The cyano group can react with a variety of dinucleophiles to undergo cyclization. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of fused pyrazole (B372694) or pyridazinone ring systems. Treatment with hydroxylamine (B1172632) can yield isoxazoles, while reaction with amidines can produce pyrimidine (B1678525) rings. These reactions provide direct access to a wide array of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities.

Moreover, the bromo and ester groups can work in concert to facilitate the formation of heterocycles. For instance, a nucleophilic substitution of the bromo group by a thiol, followed by intramolecular cyclization involving the ester, could be a pathway to benzothiazine derivatives. Palladium-catalyzed C-H activation, directed by the ester group, can enable functionalization at the ortho-position (position 6), leading to the synthesis of complex, fused heterocyclic systems. vulcanchem.com The synthesis of 1,3,4-oxadiazoles from the corresponding carboxylic acid derivative is another prime example of how this building block can be used to generate important heterocyclic scaffolds. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing bromo and cyano substituents onto a benzoate ester backbone?

  • Methodological Answer : Regioselective bromination and cyanation can be achieved via electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling. For bromination, use N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Cyanation may employ CuCN or Pd-catalyzed reactions with cyanide sources (e.g., K₄[Fe(CN)₆]). Optimize reaction stoichiometry and monitor via TLC/GC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?

  • Methodological Answer : Cross-validate data using complementary techniques. For NMR, compare chemical shifts with structurally analogous compounds (e.g., methyl 2-bromo-5-methoxybenzoate ). For IR, confirm functional groups (C≡N stretch ~2240 cm⁻¹) and compare with reference spectra from databases like NIST . If contradictions persist, recrystallize the compound and reacquire data under standardized conditions.

Q. What safety protocols are critical when working with Ethyl 2-bromo-5-cyanobenzoate?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention. Store at 0–6°C if stability data indicate sensitivity. Reference SDS guidelines for brominated esters (e.g., ethyl bromoacetate ).

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., anisotropic displacement, twinning) be addressed for this compound?

  • Methodological Answer : Use SHELXL for small-molecule refinement . For anisotropic displacement, apply the Hirshfeld rigid-bond test. For twinning, employ TWIN/BASF commands in SHELXL. Validate the model using R1/wR2 residuals and check for overfitting with the GooF (S = 1.0–1.2). Visualize anisotropic ellipsoids via ORTEP-3 .

Q. What computational methods support the analysis of electronic effects in bromo-cyanobenzoate derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model substituent effects on aromatic ring electron density. Compare calculated vs. experimental NMR chemical shifts using software like Gaussian or ORCA. Validate with X-ray charge density maps if high-resolution data are available .

Q. How can reaction yields be optimized for multi-step syntheses involving sensitive intermediates?

  • Methodological Answer : Use inert atmospheres (Ar/N₂) and dry solvents (e.g., THF over molecular sieves). For air-sensitive intermediates like boronic acids, employ Schlenk techniques. Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy. Optimize quenching/purification steps to minimize decomposition .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Apply statistical tools (e.g., multivariate regression) to correlate substituent electronic parameters (Hammett σ) with biological activity. Cross-check synthetic routes to confirm compound identity (e.g., HRMS, X-ray). Use control experiments to rule out impurities .

Data Management & Validation

Q. How should researchers ensure the reliability of crystallographic and spectroscopic data?

  • Methodological Answer : Deposit crystallographic data in the Cambridge Structural Database (CSD) or CCDC. For spectroscopy, adhere to IUPAC guidelines for peak assignment and report solvent/temperature conditions. Use reference standards (e.g., NIST-certified IR spectra ) for calibration.

Q. What are best practices for securely storing and sharing research data?

  • Methodological Answer : Store electronic data in encrypted repositories (e.g., institutional cloud storage with version control). For hard copies, use fireproof cabinets. Share data via FAIR-compliant platforms (e.g., Zenodo) with detailed metadata. Include raw data (e.g., .CIF, .JCAMP-DX) in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.